6-benzyl-4-(4-chlorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
6-BENZYL-4-(4-CHLOROPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a pyrrolopyrimidine core. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-4-(4-CHLOROPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of a benzylamine derivative with a chlorophenyl ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
6-BENZYL-4-(4-CHLOROPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-BENZYL-4-(4-CHLOROPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer and anti-inflammatory activities.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-neuroinflammatory properties
Uniqueness
6-BENZYL-4-(4-CHLOROPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for drug development and other scientific research .
Properties
Molecular Formula |
C20H18ClN3O2 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
6-benzyl-4-(4-chlorophenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C20H18ClN3O2/c1-23-16-12-24(11-13-5-3-2-4-6-13)19(25)17(16)18(22-20(23)26)14-7-9-15(21)10-8-14/h2-10,18H,11-12H2,1H3,(H,22,26) |
InChI Key |
AUENEGFNDDBACG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Cl)C(=O)N(C2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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